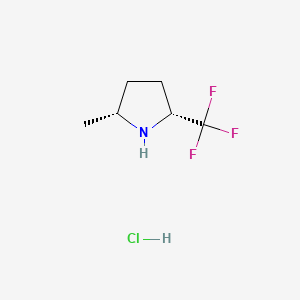
rac-(2R,5R)-2-methyl-5-(trifluoromethyl)pyrrolidinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(2R,5R)-2-methyl-5-(trifluoromethyl)pyrrolidine hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl group and a trifluoromethyl group, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,5R)-2-methyl-5-(trifluoromethyl)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The methyl and trifluoromethyl groups are introduced through selective alkylation and trifluoromethylation reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include:
Catalytic Hydrogenation: To achieve selective reduction of intermediates.
High-Pressure Reactions:
Purification Techniques: Such as recrystallization and chromatography to obtain the desired product in pure form.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(2R,5R)-2-methyl-5-(trifluoromethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Selective reduction can be used to modify the pyrrolidine ring or the substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including alkyl halides and trifluoromethylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield hydroxylated or carbonylated derivatives.
Reduction: Can produce deoxygenated or hydrogenated compounds.
Substitution: Can result in various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
rac-(2R,5R)-2-methyl-5-(trifluoromethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a potential therapeutic agent or a precursor in drug development.
Industry: In the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of rac-(2R,5R)-2-methyl-5-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can act as an inhibitor or activator of various enzymes.
Receptors: It may bind to specific receptors, modulating their activity.
Pathways: The compound can influence biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride
- rac-(2R,5R)-5-ethyl-2-methylpiperidine hydrochloride
Uniqueness
rac-(2R,5R)-2-methyl-5-(trifluoromethyl)pyrrolidine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable tool in research and development.
Propriétés
Formule moléculaire |
C6H11ClF3N |
|---|---|
Poids moléculaire |
189.60 g/mol |
Nom IUPAC |
(2R,5R)-2-methyl-5-(trifluoromethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H10F3N.ClH/c1-4-2-3-5(10-4)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H/t4-,5-;/m1./s1 |
Clé InChI |
QYCJJDIYWHPLGE-TYSVMGFPSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@H](N1)C(F)(F)F.Cl |
SMILES canonique |
CC1CCC(N1)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


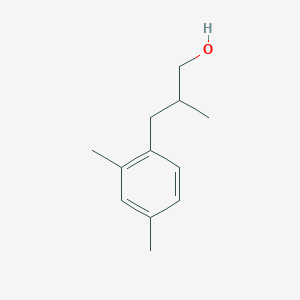
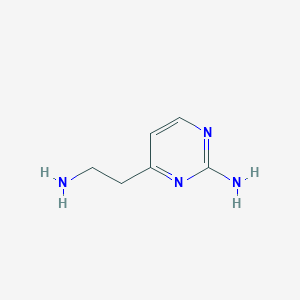
![1-Ethyl-3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine](/img/structure/B13567996.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-chlorobenzoic acid](/img/structure/B13568001.png)
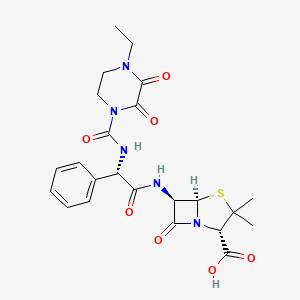

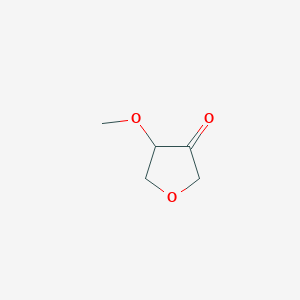

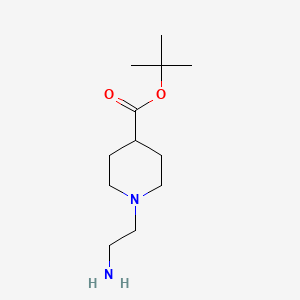
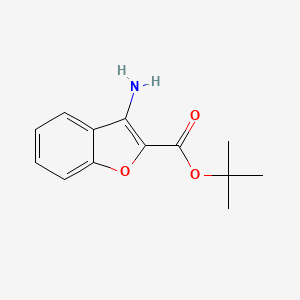
![4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylicacid](/img/structure/B13568044.png)
![(2S,4S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoicacid](/img/structure/B13568051.png)
![8-Oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dionehydrochloride](/img/structure/B13568059.png)

